The compound "N-[1-(aminomethyl)propyl]-N,N-dimethylamine" is a chemical structure that can be related to various pharmacologically active molecules. Research has been conducted on derivatives of this compound, exploring their potential applications in medical imaging and disease treatment. For instance, derivatives of N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine have shown high affinity for the serotonin transporter (SERT), which is significant for positron emission tomography (PET) imaging of neurological disorders1. Additionally, analogs of N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]-N'-pentylurea have been identified as potent inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT), a target for antiatherosclerotic therapy2.
The mechanism of action for these compounds involves their interaction with specific biological targets. The halogenated derivatives of N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine, for example, bind selectively to the SERT in the brain. This high affinity and selectivity make them suitable for use as PET ligands to visualize SERT distribution, which is valuable in the study of psychiatric and neurodegenerative diseases1. On the other hand, the N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]-N'-pentylurea analogs inhibit ACAT, an enzyme involved in cholesterol metabolism. By inhibiting ACAT, these compounds can reduce cholesterol levels and atherosclerotic plaque development, offering a therapeutic approach for cardiovascular diseases2.
The synthesized halogenated derivatives of N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine have been evaluated for their potential as PET serotonin transporter ligands. These compounds, labeled with carbon-11, demonstrated high uptake in SERT-rich regions of the monkey brain, with specific binding that could be displaced by citalopram. Such specificity and the ability to visualize SERT distribution in vivo make these compounds promising agents for mapping SERT in the human brain, which could aid in the diagnosis and research of various neurological conditions1.
In the field of cardiovascular therapy, the structure-activity relationship of N-butyl-N'-[2-(dimethylamino)-6-[3-(4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]urea and its analogs has been explored. These compounds have shown potent in vitro inhibitory activity against ACAT and have demonstrated hypocholesterolemic activity in vivo. Notably, some of these compounds significantly reduced the development of atherosclerotic plaques, highlighting their potential as antiatherosclerotic agents. The ability to modulate cholesterol levels and prevent plaque formation could be beneficial in the treatment and prevention of atherosclerosis and related cardiovascular diseases2.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7